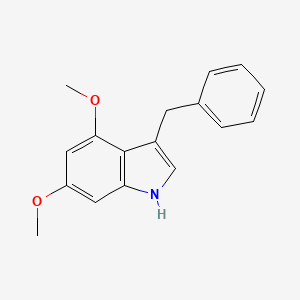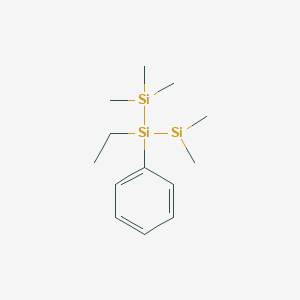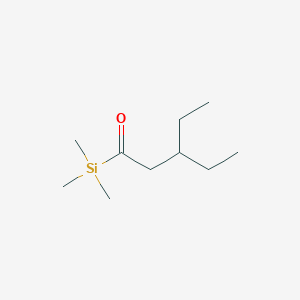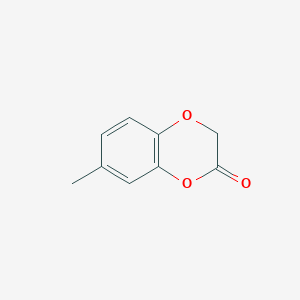
1,4-Benzodioxin-2(3H)-one, 7-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzodioxin-2(3H)-one, 7-methyl- is an organic compound belonging to the benzodioxin family. These compounds are characterized by a dioxin ring fused to a benzene ring. The presence of a methyl group at the 7th position adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2(3H)-one, 7-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of catechol derivatives: Using reagents like acetic anhydride or other acylating agents.
Oxidative cyclization: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalytic processes: To enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
1,4-Benzodioxin-2(3H)-one, 7-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Benzodioxin-2(3H)-one, 7-methyl- would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition or activation: Modulating the activity of enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to elicit a biological response.
Pathway modulation: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
1,4-Benzodioxin-2(3H)-one: Lacks the methyl group at the 7th position.
1,4-Benzodioxin-2(3H)-one, 6-methyl-: Methyl group at the 6th position instead of the 7th.
1,4-Benzodioxin-2(3H)-one, 5-methyl-: Methyl group at the 5th position.
Uniqueness
The presence of the methyl group at the 7th position in 1,4-Benzodioxin-2(3H)-one, 7-methyl- may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
属性
CAS 编号 |
827622-19-5 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
6-methyl-1,4-benzodioxin-3-one |
InChI |
InChI=1S/C9H8O3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-4H,5H2,1H3 |
InChI 键 |
LXEWTOJUBPRFFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OCC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


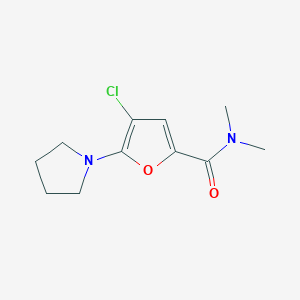
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
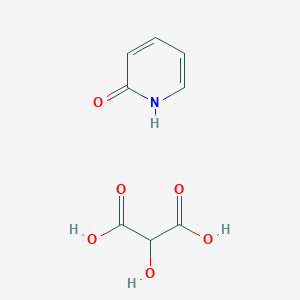
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
